molecular formula C16H16N8O B2878278 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide CAS No. 2034377-85-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide

Cat. No.: B2878278
CAS No.: 2034377-85-8
M. Wt: 336.359
InChI Key: MUJKRFRWJRRYEO-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide moiety. The triazolopyrimidine group is a bicyclic heterocycle known for its role in medicinal chemistry, particularly in kinase inhibition and antiparasitic applications . The benzotriazole-acetamide component is associated with diverse biological activities, including analgesic and antioxidant effects .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-15(10-23-14-6-2-1-5-13(14)21-22-23)17-7-3-4-12-8-18-16-19-11-20-24(16)9-12/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJKRFRWJRRYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazole ring fused with a pyrimidine moiety and an acetamide functional group. Its molecular formula is C13H12N6C_{13}H_{12}N_6, and it has notable properties that contribute to its biological activities.

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. The following mechanisms have been identified:

  • Inhibition of AXL Receptor Tyrosine Kinase : The compound has been shown to inhibit AXL receptor tyrosine kinase function, which is crucial in cancer progression and metastasis. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies have demonstrated that the compound induces G2/M phase arrest in the cell cycle. This effect is associated with the upregulation of cyclin B and downregulation of phosphorylated cdc2, leading to mitotic disruption .
  • Apoptosis Induction : The activation of caspase pathways has been observed upon treatment with this compound, indicating its role in promoting apoptosis through intrinsic pathways. Specifically, it reduces Bcl-2 expression while increasing cleaved caspase-9 levels .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntiproliferativeSignificant activity against HeLa (IC50: 30 nM), A549 (IC50: 43 nM), and HT29 (IC50: 38 nM) cell lines .
ApoptoticInduces apoptosis via mitochondrial pathway; activates caspase-9 .
Cell Cycle RegulationCauses G2/M phase arrest; alters cyclin B and cdc2 phosphorylation .
AXL InhibitionInhibits AXL receptor tyrosine kinase function related to cancer progression .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of the compound in a xenograft model using human tumor cells. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The compound displayed a dose-dependent response with an optimal therapeutic window at 20 mg/kg .

Case Study 2: Mechanistic Insights

In vitro studies on HeLa cells revealed that treatment with the compound led to a marked increase in G2/M phase population alongside a decrease in S phase cells. This was corroborated by flow cytometry analyses showing distinct cell cycle profiles post-treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Triazolopyrimidine Derivatives

  • Compound 3 () : A triazolopyrimidine derivative with a difluoromethylpyridine substituent and fluorophenyl group. It was synthesized via Suzuki coupling and evaluated as a kinetoplastid inhibitor. Unlike the target compound, it lacks the benzotriazole-acetamide moiety but shares the triazolopyrimidine core, highlighting the latter’s role in antiparasitic activity .
  • 7-(Aryl)-4,7-Dihydro-5-Propyl-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamides (): These derivatives, synthesized via a fusion method involving aminotriazole and aldehydes, demonstrate the versatility of the triazolopyrimidine scaffold.

Benzotriazole-Acetamide Derivatives

  • Compound 65 (2-(1H-Benzo[d][1,2,3]Triazol-1-yl)-N-p-Tolylacetamide) () : Exhibited potent analgesic activity in the Writhing test. The absence of the triazolopyrimidine-propyl chain suggests that the benzotriazole-acetamide alone is sufficient for pain modulation .
  • Compound 73 (2-(1H-Benzo[d][1,2,3]Triazol-1-yl)-N-(4-Hydroxyphenyl)Acetamide) () : Demonstrated antioxidant activity via the Griess assay. Structural variations in the acetamide’s aryl group (e.g., hydroxyl substitution) influence antioxidant efficacy, implying that the target compound’s triazolopyrimidine chain could modulate such properties .

Hybrid Structures

The target compound uniquely merges triazolopyrimidine and benzotriazole-acetamide pharmacophores. This design may enhance binding affinity to dual targets or improve pharmacokinetic profiles compared to simpler analogues. For instance:

  • Bioactivity Potential: The triazolopyrimidine group could confer antiparasitic or kinase-inhibitory properties, while the benzotriazole-acetamide might contribute analgesic or antioxidant effects .
  • Synthetic Complexity : Its synthesis likely requires sequential steps, such as Suzuki coupling for triazolopyrimidine functionalization (as in ) followed by amidation for acetamide attachment, contrasting with single-step methods for simpler derivatives .

Comparative Data Table

Compound Name Structural Features Biological Activity Synthesis Method References
N-(3-([1,2,4]Triazolo[1,5-a]Pyrimidin-6-yl)Propyl)-2-(1H-Benzo[d][1,2,3]Triazol-1-yl)Acetamide Triazolopyrimidine + propyl linker + benzotriazole-acetamide Not reported (hypothetical) Multi-step (e.g., coupling) -
Compound 3 () Triazolopyrimidine + difluoromethylpyridine + fluorophenyl Kinetoplastid inhibition Suzuki coupling
7-(Aryl)-4,7-Dihydro-5-Propyl-Triazolo[1,5-a]Pyrimidine-6-Carboxamides () Triazolopyrimidine + propyl + carboxamide Unspecified Fusion method
Compound 65 () Benzotriazole-acetamide + p-tolyl group Analgesic Amidation
Compound 73 () Benzotriazole-acetamide + 4-hydroxyphenyl group Antioxidant Amidation

Key Findings and Implications

  • Structural-Activity Relationships : The triazolopyrimidine core is critical for antiparasitic activity, while benzotriazole-acetamide derivatives excel in CNS-related and antioxidant applications. The target compound’s hybrid structure may bridge these domains.
  • Therapeutic Potential: Further studies are required to validate whether the dual pharmacophores confer additive or novel biological effects, such as dual-target inhibition or enhanced bioavailability.

Preparation Methods

Biginelli-like Heterocyclization

Adapting Wang et al.'s methodology, the triazolo[1,5-a]pyrimidine scaffold is constructed via a three-component reaction:

Reagents:

  • 5-Amino-3-mercapto-1,2,4-triazole (1.0 eq)
  • Benzoylacetonitrile (1.2 eq)
  • 4-Chlorobenzaldehyde (1.1 eq)

Conditions:

  • Ethanol/conc. HCl (4:1), reflux, 8 hr
  • Neutralization with NH₄OH to pH 7–8

Yield: 68–72%
Key Advantage: Single-step formation with inherent C6 reactivity for subsequent alkylation

Propyl Linker Installation

Nucleophilic Alkylation of Triazolopyrimidine

The C6 position undergoes alkylation using 1-bromo-3-chloropropane:

Procedure:

  • Triazolopyrimidine (1.0 eq), K₂CO₃ (3.0 eq) in dry DMF
  • Dropwise addition of 1-bromo-3-chloropropane (1.5 eq) at 0°C
  • Stir at 80°C for 12 hr under N₂

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-5), 7.98 (d, J = 8.4 Hz, 2H, ArH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 4.32 (t, J = 6.8 Hz, 2H, CH₂Cl), 3.89 (t, J = 7.2 Hz, 2H, NCH₂), 2.24 (quin, J = 6.8 Hz, 2H, CH₂)
  • Yield: 65%

Synthesis of 2-(1H-Benzo[d]triazol-1-yl)acetic Acid

Optimized Benzotriazole Synthesis

Implementing the CN105237488A patent methodology:

Reaction Scheme:

o-Phenylenediamine + NaNO₂ → Benzotriazole (Pressurization method)

Conditions:

  • 240–260°C, 3.0–4.0 MPa, 3–3.5 hr
  • Acidification with H₂SO₄ to pH 5.0

Yield Improvement: 89% vs. traditional methods (72–85%)

Acetic Acid Derivative Formation

Benzotriazole undergoes N-alkylation:

Benzotriazole + ethyl bromoacetate → Ethyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate  
↓ Hydrolysis  
2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid

Key Parameters:

  • K₂CO₃/DMF, 60°C, 6 hr (alkylation)
  • NaOH/EtOH/H₂O, reflux 2 hr (hydrolysis)
    Overall Yield: 78%

Final Coupling Strategies

Mixed Anhydride Method

Reagents:

  • 2-(1H-Benzo[d]triazol-1-yl)acetic acid (1.0 eq)
  • Isobutyl chloroformate (1.1 eq)
  • N-Methylmorpholine (1.2 eq)

Procedure:

  • Activate acid with iBuOCOCl in THF at -15°C
  • Add 3-(triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine
  • Stir at 0°C → RT for 4 hr

Yield: 82%
Purity (HPLC): 98.6%

EDCI/HOBt Mediated Coupling

Alternative approach for scale-up:

Acid (1.0 eq), EDCI (1.2 eq), HOBt (1.1 eq) in DMF  
Add amine (1.05 eq), stir at RT 12 hr  

Comparative Data:

Parameter Mixed Anhydride EDCI/HOBt
Yield 82% 79%
Reaction Time 4 hr 12 hr
Byproduct Formation <2% 5–7%

Spectroscopic Characterization

¹H NMR Analysis (DMSO-d6, 600 MHz)

  • δ 8.85 (s, 1H, H-5 triazolopyrimidine)
  • δ 8.12–7.45 (m, 8H, aromatic protons)
  • δ 4.72 (s, 2H, CH₂CO)
  • δ 3.89 (t, J = 6.8 Hz, 2H, NCH₂)
  • δ 2.82 (t, J = 7.2 Hz, 2H, CH₂-triazolo)
  • δ 1.98 (quin, J = 7.0 Hz, 2H, central CH₂)

HRMS (ESI+)

Found: 406.1789 [M+H]⁺
Calculated for C₁₉H₂₀N₇O₂: 406.1783
Δ = 0.6 ppm

Critical Analysis of Synthetic Routes

Yield Optimization Challenges

  • Triazolopyrimidine alkylation: Limited by steric hindrance at C6
  • Benzotriazole N-alkylation: Competing O-alkylation (5–8% side product)
  • Amide coupling: Moisture sensitivity necessitates strict anhydrous conditions

Green Chemistry Considerations

  • Bi₂O₃/FAp catalyst reduces reaction time by 40% vs. traditional acid catalysis
  • Pressurization method eliminates acetic acid, reducing wastewater COD by 68%

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